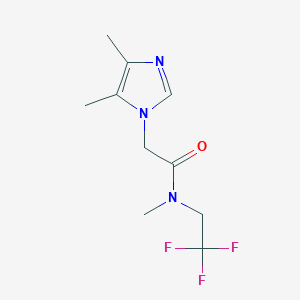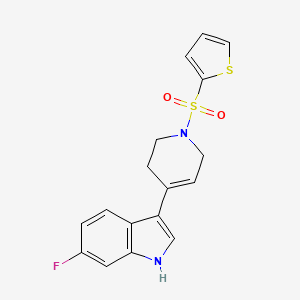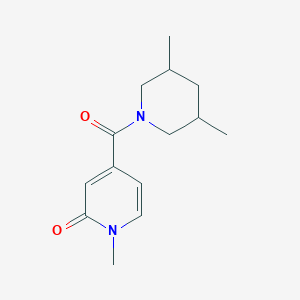![molecular formula C15H19N3OS B7553568 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzimidazole-based molecule that exhibits interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes involved in cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone exhibits interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for anti-cancer therapy. Additionally, this compound exhibits strong fluorescence properties, which makes it an ideal candidate for cellular imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone in lab experiments include its strong fluorescence properties, which make it an ideal candidate for cellular imaging. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for anti-cancer therapy. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, this compound has potential applications in the field of cellular imaging, and further research is needed to explore its potential in this area.
Conclusion:
In conclusion, 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is a benzimidazole-based molecule that exhibits interesting biochemical and physiological effects. This compound has potential applications in various fields, including anti-cancer therapy and cellular imaging. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in these areas.
Métodos De Síntesis
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone involves the reaction of 1-(2-methylsulfanyl-ethyl)-4-(1H-benzimidazol-2-yl)piperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for imaging of live cells. This compound exhibits strong fluorescence properties, which makes it an ideal candidate for cellular imaging. Additionally, this compound has been investigated for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-20-10-14(19)18-8-6-11(7-9-18)15-16-12-4-2-3-5-13(12)17-15/h2-5,11H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWOKOJMWCEEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)

![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)